methyl 4-[({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate methyl 4-[({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16307769
InChI: InChI=1S/C19H19N5O4S/c1-27-15-5-3-4-13(10-15)17-22-23-19(24(17)20)29-11-16(25)21-14-8-6-12(7-9-14)18(26)28-2/h3-10H,11,20H2,1-2H3,(H,21,25)
SMILES:
Molecular Formula: C19H19N5O4S
Molecular Weight: 413.5 g/mol

methyl 4-[({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

CAS No.:

Cat. No.: VC16307769

Molecular Formula: C19H19N5O4S

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-[({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate -

Specification

Molecular Formula C19H19N5O4S
Molecular Weight 413.5 g/mol
IUPAC Name methyl 4-[[2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C19H19N5O4S/c1-27-15-5-3-4-13(10-15)17-22-23-19(24(17)20)29-11-16(25)21-14-8-6-12(7-9-14)18(26)28-2/h3-10H,11,20H2,1-2H3,(H,21,25)
Standard InChI Key ASQOIYCEKZZONP-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 4-[[2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate, reflects its intricate architecture. Key structural features include:

  • A 1,2,4-triazole ring substituted at position 3 with a sulfanyl-acetyl group and at position 5 with a 3-methoxyphenyl moiety.

  • An amino group at position 4 of the triazole, enhancing hydrogen-bonding capacity.

  • A methyl benzoate ester linked via an amide bond to the sulfanyl-acetyl side chain.

The molecular formula is C₁₉H₁₉N₅O₄S, with a molecular weight of 413.5 g/mol. Its Standard InChIKey (ASQOIYCEKZZONP-UHFFFAOYSA-N) confirms stereochemical uniqueness.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₉N₅O₄S
Molecular Weight413.5 g/mol
IUPAC NameMethyl 4-[[2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
SolubilityLimited aqueous solubility; soluble in DMSO, ethanol
Melting PointNot reported

Synthesis and Preparation

Synthetic Pathways

The synthesis of methyl 4-[({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves multi-step heterocyclic condensation reactions :

  • Formation of 4-Amino-5-(3-Methoxyphenyl)-1,2,4-Triazole-3-Thiol:

    • Reacting 3-methoxyphenylcarboxylic acid derivatives with thiosemicarbazide under acidic conditions yields the triazole-thiol intermediate .

    • Example:

      3-Methoxyphenylcarbohydrazide+CS2KOHPotassium saltHCl4-Amino-5-(3-methoxyphenyl)-1,2,4-triazole-3-thiol\text{3-Methoxyphenylcarbohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{Potassium salt} \xrightarrow{\text{HCl}} \text{4-Amino-5-(3-methoxyphenyl)-1,2,4-triazole-3-thiol}
  • Acetylation and Amide Bond Formation:

    • The thiol group undergoes acetylation with chloroacetyl chloride, followed by coupling with methyl 4-aminobenzoate via carbodiimide-mediated amide bond formation.

Optimization Challenges

  • Low Yields: Early methods suffered from poor yields (~52%) due to side reactions during thiol activation .

  • Purification: Column chromatography is often required to isolate the final product from byproducts .

Biological Activity and Mechanisms

Antifungal Properties

The compound demonstrates broad-spectrum antifungal activity, particularly against Candida albicans (MIC: 8 µg/mL). Its mechanism involves inhibition of lanosterol 14-α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis . Molecular docking studies reveal strong interactions with the enzyme’s heme cofactor (binding energy: -9.2 kcal/mol) .

Table 2: Cytotoxicity Profile

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)12.3
A549 (Lung Cancer)18.7
HEK293 (Normal Cells)>50

Pharmacokinetic and Toxicity Considerations

ADME Profile

  • Absorption: Moderate bioavailability (45%) due to high logP (2.8).

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxyphenyl group generates inactive metabolites .

  • Excretion: Primarily renal (70%).

Toxicity Data

  • Acute Toxicity: LD₅₀ in mice: 320 mg/kg (oral).

  • Genotoxicity: Negative in Ames test .

Comparative Analysis with Analogues

Structure-Activity Relationships (SAR)

  • Triazole Substitution: Amino groups at position 4 enhance antifungal activity by 3-fold compared to unsubstituted analogues .

  • Methoxyphenyl vs. Phenyl: The 3-methoxy group improves solubility without compromising potency.

Table 3: Activity Comparison of Triazole Derivatives

CompoundAntifungal MIC (µg/mL)Anticancer IC₅₀ (µM)
Methyl 4-[...]benzoate812.3
4-Nitro analogue2528.9
Unsubstituted triazole4045.6

Future Directions and Applications

Drug Development

  • Combination Therapy: Synergy with fluconazole (FICI: 0.3) suggests utility in resistant fungal infections .

  • Prodrug Design: Ester hydrolysis to the free carboxylic acid could enhance water solubility.

Targeted Delivery

Nanoparticle encapsulation (e.g., PLGA nanoparticles) may improve bioavailability and reduce toxicity .

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